1,2'-Binaphthalene
Overview
Description
1,2’-Binaphthalene, also known as 1,2’-Binaphthyl or α,β-Binaphthyl, is an organic compound with the molecular formula C20H14. It consists of two naphthalene units connected at the 1 and 2 positions. This compound is known for its unique structural properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2’-Binaphthalene can be synthesized through several methods. One common approach involves the oxidative coupling of 2-naphthols using reagents such as ferric chloride (FeCl3), potassium ferricyanide (K3Fe(CN)6), or manganese(III) acetylacetonate (Mn(AcAc)3) . The reaction typically requires an inert atmosphere and elevated temperatures to facilitate the coupling process.
Industrial Production Methods: In industrial settings, the production of 1,2’-Binaphthalene often involves large-scale oxidative coupling reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality 1,2’-Binaphthalene .
Chemical Reactions Analysis
Types of Reactions: 1,2’-Binaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form binaphthyl quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert 1,2’-Binaphthalene to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can introduce functional groups onto the naphthalene rings using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride (CCl4) or nitric acid in sulfuric acid (H2SO4).
Major Products:
Oxidation: Binaphthyl quinones.
Reduction: Dihydrobinaphthyl derivatives.
Substitution: Brominated or nitrated binaphthyl compounds
Scientific Research Applications
1,2’-Binaphthalene has numerous applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some binaphthyl compounds are investigated for their pharmacological effects and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,2’-Binaphthalene and its derivatives often involves interactions with specific molecular targets and pathways. For example, in asymmetric catalysis, chiral binaphthyl ligands create a chiral environment around the metal center, facilitating enantioselective transformations. The restricted rotation around the binaphthyl axis contributes to the stability and effectiveness of these ligands in catalytic processes .
Comparison with Similar Compounds
1,2’-Binaphthalene can be compared with other similar compounds, such as:
1,1’-Binaphthalene: Differing in the position of the naphthalene linkage, leading to different stereochemical properties.
BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl): A widely used chiral ligand in asymmetric synthesis.
BINOL (1,1’-bi-2-naphthol): Another important chiral ligand used in various catalytic reactions.
Uniqueness: 1,2’-Binaphthalene’s unique structural properties, such as its axial chirality and restricted rotation, make it a valuable compound in the synthesis of chiral ligands and advanced materials. Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
1-naphthalen-2-ylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-8-17-14-18(13-12-15(17)6-1)20-11-5-9-16-7-3-4-10-19(16)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPMTYLOUSWLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195805 | |
Record name | 1,2'-Binaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4325-74-0 | |
Record name | 1,2'-Binaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2'-Binaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2'-Binaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2'-BINAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39E6Z9V67C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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